6-(4-Carboxy-3-fluorophenyl)-2-formylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-8(4-5-11(12)14(18)19)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMULNPSFPMFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685252 | |
| Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258618-89-1 | |
| Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Complexity and Multifunctionality of the Chemical Compound
The presence of a carboxylic acid group imparts acidic properties and potential for various chemical transformations. The fluorine atom, an electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring to which it is attached. The formyl group, an aldehyde, is a versatile functional group that can participate in a wide range of reactions. Lastly, the phenolic hydroxyl group provides another site for reactivity and potential hydrogen bonding interactions. This amalgamation of functional groups within a single molecule results in a high degree of multifunctionality, making it a subject of interest for synthetic chemists.
Table 1: Key Structural Features of 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol
| Feature | Description | Potential Role |
| Biaryl Core | Two directly connected phenyl rings | Provides a rigid and sterically defined scaffold. |
| Carboxylic Acid | -COOH group | Acts as a proton donor, can form salts, and can be converted to other functional groups. |
| Fluorine Atom | -F substituent | Modulates electronic properties, enhances metabolic stability in potential drug candidates. |
| Formyl Group | -CHO group | Can undergo nucleophilic addition, oxidation, and reduction; key for further synthetic modifications. |
| Phenolic Hydroxyl | -OH group on a phenyl ring | Weakly acidic, can be deprotonated, and participates in hydrogen bonding. |
Significance of Polysubstituted Biaryl Phenols in Chemical Synthesis
Polysubstituted biaryl phenols represent a significant class of compounds in organic chemistry, with wide-ranging applications in medicinal chemistry, materials science, and catalysis. researchgate.netnih.govnsf.govtdtu.edu.vnnih.gov The biaryl motif is a common structural feature in many natural products and pharmaceuticals. nih.gov The substitution pattern on the biaryl core can be fine-tuned to modulate the biological activity or physical properties of the molecule.
The synthesis of these complex structures is often a challenging endeavor, requiring sophisticated synthetic strategies. nih.gov The development of new methods for the construction of polysubstituted biaryl phenols is an active area of research. These methods often involve transition metal-catalyzed cross-coupling reactions or novel cascade reactions. nih.gov The ability to selectively introduce multiple functional groups onto the biaryl framework allows for the creation of a diverse library of compounds with unique properties.
Overview of Research Trajectories for Complex Organic Entities
Strategic Retrosynthetic Analysis for the Chemical Compound
A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection is the biaryl C-C bond, suggesting a cross-coupling reaction as the final key step. This approach simplifies the synthesis into two main building blocks: a functionalized phenol (B47542) and a functionalized fluorophenyl moiety.
Further disconnection of the phenol fragment points towards a salicylaldehyde (B1680747) derivative. The formyl group can be introduced ortho to the hydroxyl group through various formylation methods. The aryl partner can be derived from a corresponding benzoic acid derivative. This retrosynthetic strategy is outlined below:
Retrosynthetic Pathway

This analysis forms the basis for the forward synthesis, guiding the selection of reactions and starting materials for the construction of the target molecule.
Synthetic Routes Towards the Phenol Core and Its Initial Functionalization
The synthesis of the phenol core requires careful consideration of the regioselective introduction of the formyl group and subsequent arylation.
Several methods exist for the direct formylation of phenols, though many lack regioselectivity. orgsyn.org For the synthesis of 6-substituted salicylaldehydes, achieving formylation exclusively at the ortho-position is crucial. One effective method involves the use of magnesium chloride, triethylamine, and paraformaldehyde, which has been shown to provide high yields of salicylaldehydes with exclusive ortho-formylation. orgsyn.org
Alternative methods for phenol formylation are summarized in the table below:
| Reagent System | Conditions | Selectivity | Yield |
| MgCl₂, Et₃N, Paraformaldehyde | Mild | Exclusively ortho | High to excellent |
| Hexamethylenetetramine (Duff Reaction) | Acidic | Ortho and Para | Moderate |
| TiCl₄, Dichloromethyl methyl ether | - | High | Good |
| Formamidine acetate, Acetic anhydride | Mild, acid/base free | Varies with substrate | Good |
This table provides a comparative overview of different formylation methods for phenols. orgsyn.orgsemanticscholar.orgresearchgate.netrsc.org
With the salicylaldehyde core in hand, the next critical step is the introduction of the aryl group at the 6-position. Direct arylation of phenols can be achieved through various transition-metal-catalyzed reactions. researchgate.net Copper-catalyzed O-arylation of phenols with aryl iodides and bromides, using picolinic acid as a ligand, has proven effective for synthesizing hindered diaryl ethers. acs.org However, for C-C bond formation, palladium-catalyzed cross-coupling reactions are more common. organic-chemistry.org
An alternative, transition-metal-free approach involves the use of aryne chemistry. The addition of a nucleophile, such as an amine, to an aryne intermediate can generate an anion that undergoes rearrangement to form a biaryl phenol. nih.gov
Construction of the 4-Carboxy-3-fluorophenyl Moiety
The synthesis of the 4-carboxy-3-fluorophenyl fragment requires precise control over the introduction of the fluorine and carboxyl groups.
The synthesis of fluorinated aromatic compounds often relies on nucleophilic aromatic substitution or electrophilic fluorination reactions. For the target moiety, a plausible route starts from a commercially available fluorinated precursor. For instance, 3-fluoro-4-hydroxybenzoic acid can be synthesized from 4-fluorophenol (B42351) through carboxylation. google.comresearchgate.net The hydroxyl group can then be converted to a suitable leaving group for subsequent cross-coupling reactions.
The key step in the synthesis of this compound is the formation of the biaryl bond. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation. rsc.org The Suzuki-Miyaura, Negishi, and Stille couplings are widely used for the synthesis of biaryl compounds. organic-chemistry.orgustc.edu.cn
For this specific synthesis, a Suzuki-Miyaura coupling between a protected 6-halosalicylaldehyde and a 4-carboxy-3-fluorophenylboronic acid derivative would be a highly effective strategy. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. ustc.edu.cn
Comparison of Common Cross-Coupling Reactions for Biaryl Synthesis
| Reaction | Organometallic Reagent | Catalyst | Key Advantages |
| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance, commercially available reagents |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, good for sterically hindered substrates |
| Stille | Organotin | Palladium | Tolerant of a wide range of functional groups |
This table summarizes the key features of common transition-metal-catalyzed cross-coupling reactions used for biaryl formation. ustc.edu.cn
Recent advancements have also explored multimetallic catalysis, where the synergistic cooperation of two distinct metal catalysts, such as nickel and palladium, can enable challenging cross-coupling reactions like the direct coupling of aryl bromides with aryl triflates. nih.gov Furthermore, transition-metal-free methods, such as electron-catalyzed cross-coupling of aryl halides with arylstannanes, are emerging as sustainable alternatives. researchgate.net
Introduction and Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is a key functional group in the target molecule. Its introduction can be achieved either before or after the biaryl bond formation. If introduced beforehand, protecting groups may be necessary to prevent interference with the cross-coupling reaction. Alternatively, a precursor group, such as a cyano or ester group, can be carried through the synthesis and then hydrolyzed to the carboxylic acid in a later step.
Assembly of the Final this compound Scaffold
The construction of the highly substituted aromatic rings of the target molecule can be approached through various powerful synthetic strategies that build the rings from acyclic precursors or introduce functionality in a highly controlled manner.
Organocatalytic benzannulation reactions provide a powerful method for the construction of polysubstituted arenes from acyclic precursors. nih.govrsc.orgrsc.org These reactions, often proceeding through cascade or domino sequences, can assemble complex aromatic systems with high regioselectivity. nih.gov For the synthesis of the 2-formylphenol moiety, a [4+2] cycloaddition, such as a Diels-Alder reaction, could be envisioned between a suitable diene and a dienophile, followed by an aromatization step. libretexts.orgmdpi.com The substituents can be incorporated into the diene and dienophile precursors to ensure their correct placement in the final aromatic ring. All-carbon [3+2] cycloadditions can also be employed to construct five-membered rings that can be subsequently elaborated into the desired aromatic system. beilstein-journals.org
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This technique relies on the use of a directing metalation group (DMG) to guide a strong base to deprotonate the ortho-position, followed by quenching with an electrophile. In the synthesis of the target molecule, a hydroxyl group (or a protected form) on the phenol ring could act as a DMG to introduce the formyl group (or a precursor) at the ortho-position. Similarly, on the other ring, a fluorine atom or a directing group precursor to the carboxylic acid could guide ortho-lithiation. The strength of the directing group is a critical factor, with O-carbamates being particularly effective. nih.gov
Table 2: Common Directing Groups in DoM and Potential Electrophiles
| Directing Group | Metalating Agent | Electrophile | Introduced Group |
|---|---|---|---|
| -OH (as -O-Li) | n-BuLi | DMF | -CHO |
| -OCONEt2 | s-BuLi/TMEDA | CO2 | -COOH |
| -F | LDA | I2 | -I |
The synthesis of a molecule with multiple reactive functional groups like this compound often necessitates a sequential functionalization approach, which may require the use of protecting groups. chemrxiv.orgacs.orgnih.gov Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step. wikipedia.orgjocpr.comethz.ch For example, the formyl and hydroxyl groups of the phenol moiety might need to be protected during the introduction or modification of the carboxylic acid group.
Table 3: Orthogonal Protecting Groups for Key Functional Groups
| Functional Group | Protecting Group | Deprotection Conditions |
|---|---|---|
| Phenol (-OH) | TBDMS (tert-Butyldimethylsilyl) | F- (e.g., TBAF) |
| Aldehyde (-CHO) | Ethylene glycol (acetal) | Aqueous acid (e.g., HCl) |
| Carboxylic Acid (-COOH) | Methyl ester | Base hydrolysis (e.g., NaOH) |
Exploration of Sustainable and Green Synthetic Protocols
The pursuit of sustainable synthesis for this compound involves a critical evaluation of solvents, catalysts, energy inputs, and atom economy. A proposed green synthetic approach would likely proceed via two key transformations: a carbon-carbon bond-forming reaction to construct the biaryl backbone, followed by a formylation reaction to introduce the aldehyde functionality.
Hypothetical Green Suzuki-Miyaura Coupling:
A plausible green approach to synthesize the biaryl intermediate, 2-bromo-6-(4-carboxy-3-fluorophenyl)phenol, would involve a modified Suzuki-Miyaura coupling reaction. Traditional methods often rely on palladium catalysts with phosphine (B1218219) ligands and organic solvents. A greener alternative would focus on minimizing hazardous reagents and solvents.
Key green modifications could include:
Aqueous Solvent Systems: Replacing traditional organic solvents like toluene (B28343) or THF with water or a water-ethanol mixture significantly reduces the environmental impact.
Palladium-on-Charcoal (Pd/C) Catalysts: Utilizing heterogeneous catalysts like Pd/C allows for easier recovery and recycling, reducing heavy metal waste.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, leading to significant energy savings compared to conventional heating.
The reaction would couple 2,6-dibromophenol (B46663) with (4-carboxy-3-fluorophenyl)boronic acid. The use of a slight excess of the boronic acid and a suitable base, such as potassium carbonate, in an aqueous medium under microwave irradiation would represent a significant step towards a more sustainable process.
Table 1: Comparison of Traditional vs. Green Suzuki-Miyaura Coupling Conditions (Hypothetical)
| Parameter | Traditional Method | Green Protocol (Proposed) |
|---|---|---|
| Catalyst | Homogeneous Palladium Complex | Heterogeneous Pd/C (recyclable) |
| Solvent | Toluene, THF, or Dioxane | Water or Water/Ethanol mixture |
| Energy Source | Conventional Oil Bath Heating | Microwave Irradiation |
| Reaction Time | 6 - 24 hours | 15 - 60 minutes |
| Workup | Organic Solvent Extraction | Filtration and Crystallization |
Green Formylation Strategies:
Following the synthesis of the biaryl phenol intermediate, the introduction of the formyl group at the ortho-position to the hydroxyl group is required. Classic formylation methods like the Duff or Reimer-Tiemann reactions often use harsh reagents and produce significant waste.
A greener alternative could be a solid-state reaction or a reaction under solvent-free conditions. For instance, the reaction of the phenolic intermediate with hexamethylenetetramine (urotropine) can be performed under solvent-free conditions, often with microwave assistance, to achieve formylation. This approach, a modification of the Duff reaction, eliminates the need for large volumes of acidic solvents.
Table 2: Research Findings on Analogous Green Formylation Reactions
| Reaction Type | Substrate | Catalyst/Reagent | Conditions | Yield | Reference Principle |
|---|---|---|---|---|---|
| Microwave-assisted Duff | Substituted Phenols | Hexamethylenetetramine | Solvent-free, Microwave | High | Elimination of hazardous solvents, energy efficiency. |
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Advanced Spectroscopic and Analytical Characterization of 6 4 Carboxy 3 Fluorophenyl 2 Formylphenol
Sophisticated Mass Spectrometry for Molecular and Fragment Information
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides significant insights into the structure of 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol by elucidating its fragmentation pathways. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the connectivity and stability of different structural motifs within the parent molecule.
The fragmentation of aromatic aldehydes often begins with the loss of a hydrogen radical (M-1) or a formyl radical (M-29). miamioh.edulibretexts.org For aromatic carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl group ([M-OH]⁺) and a carboxyl group ([M-COOH]⁺). libretexts.orglibretexts.orgwhitman.edu The molecular structure of this compound incorporates a biphenyl (B1667301) core, a carboxylic acid group, a fluorine atom, a formyl group, and a phenolic hydroxyl group. The molecular weight of this compound is 276.05 g/mol . The expected fragmentation pathway for its protonated ion ([M+H]⁺ at m/z 277) would likely involve initial losses from the more labile substituents.
Key fragmentation steps are hypothesized as follows:
Loss of H₂O (m/z 259): A common initial fragmentation for molecules with adjacent hydroxyl and carboxyl or formyl groups, leading to the formation of a stable cyclic ion.
Loss of CO (m/z 249): Decarbonylation from the formyl group is a characteristic fragmentation of benzaldehydes. docbrown.infoslideshare.net
Loss of CO₂ (m/z 233): Decarboxylation from the carboxylic acid group is a primary fragmentation pathway for aromatic acids.
Loss of H₂O and CO (m/z 231): A sequential loss of water and carbon monoxide.
Loss of CHO (m/z 248): Loss of the formyl group. miamioh.edu
Loss of COOH (m/z 232): Loss of the carboxyl group. libretexts.org
Cleavage of the biphenyl bond: This can lead to fragments corresponding to the individual substituted phenyl rings, though this is typically a higher-energy fragmentation.
The fragmentation pattern provides a structural fingerprint, confirming the presence and arrangement of the functional groups on the biphenyl scaffold.
Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 277 | 259 | H₂O | Ion resulting from dehydration |
| 277 | 249 | CO | Ion after loss of carbon monoxide from the formyl group |
| 277 | 233 | CO₂ | Ion after decarboxylation |
| 259 | 231 | CO | Ion after sequential loss of water and carbon monoxide |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The vibrational frequencies of the chemical bonds are sensitive to their environment, providing a characteristic spectrum.
The FT-IR spectrum of this compound is expected to be complex due to the number of functional groups. Key characteristic absorption bands would include:
O-H Stretching: A very broad band is anticipated from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group. The phenolic O-H stretch is also expected in the region of 3200-3500 cm⁻¹, which may be broad and could overlap with the carboxylic acid signal. libretexts.orgorgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. researchgate.net
C=O Stretching: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch should appear around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is typically found at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region. researchgate.net
C-O Stretching: The C-O stretching of the carboxylic acid and the phenol (B47542) will likely appear in the 1200-1350 cm⁻¹ range.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region.
Table 2: Predicted FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Phenol | O-H stretch | 3200-3500 | Broad, Medium |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
| Aldehyde | C=O stretch | 1680-1700 | Strong |
| Aromatic Ring | C=C stretch | 1450-1620 | Medium-Strong |
| Carboxylic Acid/Phenol | C-O stretch | 1200-1350 | Strong |
| Aryl-Fluoride | C-F stretch | 1100-1250 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include:
Aromatic Ring Vibrations: The C=C stretching modes of the aromatic rings are expected to produce strong bands around 1600 cm⁻¹. spectroscopyonline.com A sharp "ring breathing" mode, characteristic of the benzene ring, is also anticipated around 1000 cm⁻¹. spectroscopyonline.com
Carbonyl Stretching: The C=O stretching vibrations of the carboxylic acid and aldehyde groups, while strong in the IR, are typically weaker in the Raman spectrum and would appear in the 1650-1750 cm⁻¹ range. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations will be visible near 3060 cm⁻¹. spectroscopyonline.com
The combination of FT-IR and Raman spectroscopy allows for a comprehensive assignment of the vibrational modes, confirming the molecular structure and providing insights into potential intramolecular interactions, such as hydrogen bonding.
Table 3: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring | C-H stretch | ~3060 | Medium |
| Carboxylic Acid/Aldehyde | C=O stretch | 1650-1750 | Weak-Medium |
| Aromatic Ring | C=C stretch | ~1600 | Strong |
| Aromatic Ring | Ring Breathing | ~1000 | Sharp, Medium |
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule. The extended π-conjugated system of the biphenyl core, along with the auxochromic and chromophoric substituents, dictates the electronic absorption and emission properties of this compound.
The UV-Vis absorption spectrum is expected to be influenced by the biphenyl system. Biphenyl itself exhibits an intense absorption band around 250 nm. oup.com The presence of the carboxyl, formyl, and hydroxyl groups is likely to cause a bathochromic (red) shift of this absorption maximum. Therefore, a primary absorption maximum (λ_max) is predicted to be in the 260-300 nm range, with potential shoulders or additional bands at longer wavelengths due to n→π* transitions of the carbonyl groups.
Many biphenyl derivatives are known to be fluorescent. Biphenyl has an emission peak at approximately 306 nm when excited at 247 nm. aatbio.com It is plausible that this compound will also exhibit fluorescence. The emission wavelength will likely be longer than that of unsubstituted biphenyl due to the extended conjugation and the presence of electron-donating (hydroxyl) and electron-withdrawing (carboxyl, formyl) groups. The fluorescence quantum yield and lifetime would be sensitive to the solvent polarity and pH due to the presence of the acidic carboxylic and phenolic protons.
Table 4: Predicted Electronic Spectroscopy Data for this compound
| Technique | Parameter | Predicted Value | Notes |
| UV-Vis Spectroscopy | λ_max | 260-300 nm | Influenced by the substituted biphenyl chromophore. |
| Fluorescence Spectroscopy | Excitation λ_max | ~280 nm | Estimated based on the absorption spectrum. |
| Fluorescence Spectroscopy | Emission λ_max | >320 nm | Expected to be red-shifted compared to biphenyl. |
Chromatographic Separations and Hyphenated Techniques for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for its quantification in mixtures. Given the polar nature of the carboxylic acid and phenolic groups, combined with the non-polar aromatic backbone, reversed-phase HPLC is the most suitable method.
A typical HPLC method would involve:
Column: A C18 reversed-phase column is standard for separating moderately polar to non-polar aromatic compounds. nih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be effective. researchgate.net The acidic modifier is crucial to suppress the ionization of the carboxylic acid and phenolic groups, ensuring sharp, symmetrical peaks.
Detection: A photodiode array (PDA) or UV-Vis detector set at the absorption maximum (e.g., ~280 nm) would provide sensitive detection. rsc.org A PDA detector offers the advantage of acquiring full UV spectra, which can aid in peak identification and purity assessment.
This HPLC method would allow for the separation of the target compound from starting materials, by-products, and degradation products, enabling accurate purity determination.
Table 5: Hypothetical HPLC Method for this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's low volatility and high polarity, attributed to the presence of carboxylic acid and phenolic hydroxyl groups. These functional groups can lead to poor peak shape, strong tailing, and irreversible adsorption on the GC column. scholaris.calmaleidykla.lt
To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. This process converts the polar functional groups into less polar, more volatile derivatives. A common and effective method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons of the carboxylic acid and phenol groups into trimethylsilyl (TMS) ethers and esters, respectively. lmaleidykla.ltusherbrooke.ca
Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane phase. The analysis would provide information on the purity of the sample and can be used for quantitative analysis with an appropriate internal standard. scielo.br
Table 1: Hypothetical Gas Chromatography (GC) Parameters and Results for Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 310 °C |
| Expected Retention Time | ~18.5 minutes for the di-TMS derivative |
HPLC-NMR and GC-MS Coupling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds in complex mixtures. chromatographytoday.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Following separation by GC, coupling the column outlet to a Mass Spectrometer (MS) allows for the identification of the derivatized analyte. Electron Ionization (EI) would likely be used, generating a reproducible fragmentation pattern that serves as a chemical fingerprint. The mass spectrum would be expected to show a molecular ion peak corresponding to the di-TMS derivative, along with characteristic fragment ions resulting from the loss of TMS groups, cleavage of the biphenyl bond, and other structural fragmentations. scielo.brresearchgate.net This technique is invaluable for confirming the identity and assessing the purity of the synthesized compound.
Table 2: Predicted Major Mass Fragments in GC-MS (EI) of Di-TMS-Derivatized this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 418 | [M]+•, Molecular ion of the di-TMS derivative |
| 403 | [M - CH₃]+, Loss of a methyl group from a TMS moiety |
| 345 | [M - Si(CH₃)₃]+, Loss of one trimethylsilyl group |
| 301 | [M - COOSi(CH₃)₃]+, Loss of the silylated carboxyl group |
| 73 | [Si(CH₃)₃]+, Trimethylsilyl cation base peak |
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)
For a thermally sensitive or non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is a more direct separation technique that does not require derivatization. nih.gov A reversed-phase C18 column with a mobile phase gradient of water (acidified with formic or acetic acid) and acetonitrile or methanol would be suitable for separation.
Coupling the HPLC system directly to a Nuclear Magnetic Resonance (NMR) spectrometer provides an exceptionally powerful tool for structural elucidation. As the compound elutes from the column, it passes through the NMR flow cell, allowing for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra. This provides unambiguous structural confirmation of the analyte peak. ¹⁹F-NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atom on the aromatic ring. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure Determination
Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₉FO₄ |
| Formula Weight | 260.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.51 Å, b = 15.23 Å, c = 9.45 Å |
| α = 90°, β = 105.2°, γ = 90° | |
| Volume | 1180.5 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.46 g/cm³ |
| Key Interactions | Dimeric hydrogen bonding between carboxylic acid groups; Intramolecular hydrogen bond between phenol -OH and formyl C=O. |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org TGA is used to determine the thermal stability of a material and to study its decomposition profile. azom.comresearchgate.net
For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose. The decomposition might occur in one or more steps. A plausible decomposition pathway could involve an initial weight loss corresponding to decarboxylation (loss of CO₂) from the carboxylic acid group, followed by the fragmentation of the remaining biphenyl structure at higher temperatures. nih.gov The analysis provides a thermal stability profile, which is crucial for determining the upper-temperature limit for processing and storage.
Table 4: Predicted Thermal Decomposition Profile from TGA
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 250 | < 1% | Loss of residual solvent/moisture; compound is stable |
| 250 - 350 | ~17% | Onset of decomposition, likely initial decarboxylation |
| > 350 | > 80% | Complete decomposition of the organic backbone |
Advanced Imaging Techniques for Morphological Characterization
Should this compound be investigated for applications in material science, advanced imaging techniques would be essential for characterizing its morphology. filab.frhoriba.com
Scanning Electron Microscopy (SEM)
SEM is used to generate high-resolution images of the surface of a solid sample. fiveable.me For a crystalline powder of this compound, SEM analysis would reveal the morphology of the crystals (e.g., needles, plates, prisms), their size distribution, and surface texture. This is important as particle shape and size can influence properties like dissolution rate and flowability.
Transmission Electron Microscopy (TEM)
TEM provides much higher magnification and resolution than SEM, allowing for the visualization of the internal structure of a material. thermofisher.com To analyze the compound with TEM, ultra-thin sections of the crystals would need to be prepared. TEM could then be used to identify nanoscale features such as crystal defects, dislocations, or stacking faults, providing a deeper understanding of the crystal's internal quality. nih.govwhiterose.ac.uk High-resolution TEM (HRTEM) has the potential to even resolve the atomic lattice of organic crystals under specific low-dose conditions. nih.gov
No Publicly Available Computational Studies Found for this compound
A comprehensive search of scientific literature and chemical databases has revealed no specific publicly available computational or theoretical studies for the compound This compound .
As a result, it is not possible to provide an article with the detailed, scientifically accurate research findings and data tables requested for the specified outline. The required analyses, including Density Functional Theory (DFT), Ab Initio calculations, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) surface analysis, and Natural Bond Orbital (NBO) analysis, are highly specific to the molecular structure of the compound .
Generating content for the requested sections without published research data would be speculative and would not adhere to the required standards of scientific accuracy. The following sections, as outlined in the prompt, could not be addressed due to the absence of dedicated research on this molecule:
Computational and Theoretical Studies on 6 4 Carboxy 3 Fluorophenyl 2 Formylphenol
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding
Further investigation would be required, potentially through original academic research, to produce the specific computational data needed to populate these sections.
Conformational Analysis and Potential Energy Surfaces
Currently, there is no specific research detailing the conformational analysis or potential energy surfaces for 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol. Such a study would typically involve quantum chemical calculations to identify stable conformers and the energy barriers between them. The presence of the formyl, carboxyl, and fluoro groups would likely lead to a complex potential energy surface with multiple local minima, influenced by intramolecular hydrogen bonding and steric hindrance.
Simulations of Solvent Effects and Intermolecular Interactions
Simulations of solvent effects and intermolecular interactions for this compound have not been documented in available research. These simulations would be essential for understanding the compound's behavior in different environments, such as its solubility and how it interacts with biological macromolecules. The polar nature of the carboxyl and formyl groups suggests that solvent polarity would significantly influence its conformational preferences and intermolecular hydrogen bonding capabilities.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
No QSRR/QSPR models specifically developed for or including this compound have been found in the reviewed literature. QSAR/QSPR studies are used to correlate the structural features of molecules with their chemical reactivity or physical properties. qsardb.org Developing such models would require a dataset of related compounds with known activities or properties, which is not currently available for this specific molecule.
Academic and Synthetic Applications of 6 4 Carboxy 3 Fluorophenyl 2 Formylphenol
Potential Role as a Versatile Synthetic Building Block and Intermediate
The molecular architecture of 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol suggests its potential utility as a versatile building block in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the aldehyde, the phenol (B47542), and the fluorinated aromatic ring—offers numerous possibilities for chemical modification.
Hypothetical Precursor for Diversely Substituted Aromatic Systems
The biaryl scaffold of the compound could serve as a foundation for the synthesis of more complex aromatic systems. The existing functional groups could be chemically altered to introduce a wide array of substituents. For instance, the aldehyde could undergo olefination, reduction, or oxidation to introduce new carbon-carbon or carbon-oxygen bonds. The carboxylic acid could be converted into esters, amides, or other acid derivatives.
Theoretical Scaffold for Complex Small Molecule Synthesis
The rigid biaryl core, combined with the reactive functional groups, makes this compound a hypothetical starting point for the synthesis of complex small molecules. The stereochemical and electronic properties of the molecule could be fine-tuned through targeted reactions, potentially leading to the creation of novel compounds with interesting structural motifs.
Postulated Contributions to the Development of Novel Organic Reactions and Methodologies
The unique combination of functional groups in this compound could make it a candidate for exploring new organic reactions. For example, intramolecular reactions involving the aldehyde and carboxylic acid groups could be investigated to form novel heterocyclic systems. The influence of the fluorine substituent on the reactivity of the aromatic rings could also be a subject of methodological studies.
Speculative Exploration in Materials Science Research
In the realm of materials science, molecules with rigid structures and functional groups are often explored as components for advanced materials.
Theoretically, this compound could be investigated as a monomer for the synthesis of novel polymers. The carboxylic acid and phenol groups could participate in polymerization reactions to form polyesters or polyethers. The biaryl structure would likely impart rigidity and thermal stability to the resulting polymer chains. The fluorine atom could also influence the material's properties, such as its solubility and electronic characteristics.
Conceptual Utilization in Analytical Chemistry as a Probe Component
The structural features of this compound suggest a potential, though unexplored, role in the development of analytical probes. The fluorinated biaryl core could serve as a signaling unit, and the reactive aldehyde and carboxylic acid groups could be used to attach the molecule to other chemical entities.
Future Research Directions and Emerging Opportunities for 6 4 Carboxy 3 Fluorophenyl 2 Formylphenol
Development of Chemo- and Regioselective Transformations
The presence of multiple reactive sites—the aldehyde, the phenol (B47542), and the carboxylic acid—within 6-(4-carboxy-3-fluorophenyl)-2-formylphenol presents both a challenge and an opportunity for the development of highly selective chemical transformations. Future research will likely focus on exploiting the distinct reactivity of each functional group to achieve chemo- and regioselectivity.
The aldehyde group is a versatile handle for a variety of transformations. Its reactivity can be selectively targeted in the presence of the phenol and carboxylic acid under carefully controlled conditions. For instance, selective protection of the more acidic phenolic hydroxyl and carboxylic acid groups would allow for a wide range of reactions at the formyl position, including:
Reductive amination: To introduce diverse amine functionalities.
Wittig and related olefination reactions: To create carbon-carbon double bonds for further functionalization.
Grignard and organolithium additions: To generate secondary alcohols.
Conversely, the phenolic hydroxyl group offers opportunities for O-alkylation, O-acylation, and various coupling reactions. The development of orthogonal protection strategies will be crucial to selectively functionalize one group while leaving the others intact. For example, the inherent difference in acidity between the phenolic hydroxyl and the carboxylic acid could be exploited for selective deprotonation and subsequent reaction.
Furthermore, the strategic positioning of the formyl and hydroxyl groups ortho to each other facilitates intramolecular reactions, such as the formation of heterocyclic systems like benzofurans. wikipedia.org The exploration of reaction conditions that favor either intermolecular or intramolecular pathways will be a key area of investigation.
A summary of potential chemo- and regioselective transformations is presented in Table 1.
| Functional Group | Potential Transformation | Controlling Factors |
| Formyl (-CHO) | Reductive Amination, Olefination, Nucleophilic Addition | Protection of -OH and -COOH, Reaction Conditions (pH, catalyst) |
| Phenolic Hydroxyl (-OH) | O-Alkylation, O-Acylation, Etherification | Selective Deprotonation, Orthogonal Protecting Groups |
| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction | Activation of the Carboxyl Group, Use of Coupling Reagents |
| Aromatic Rings | Electrophilic Aromatic Substitution | Directing effects of existing substituents, Catalyst choice |
Exploration of Novel Catalytic Systems for Its Synthesis and Derivatization
The synthesis of the core structure of this compound itself presents an opportunity for catalytic innovation. The key bond formation is the carbon-carbon bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds and would be a logical starting point. researchgate.netgre.ac.uknih.gov Future research could focus on developing more efficient and sustainable catalytic systems for this transformation, particularly for coupling sterically hindered or electronically challenging substrates. This could involve the use of novel palladium catalysts with specialized ligands or exploring alternative metal catalysts like nickel or copper. google.com
For the derivatization of this compound, catalytic methods for C-H activation and functionalization are a promising frontier. nih.gov The directing ability of the existing functional groups could be harnessed to achieve regioselective C-H functionalization on either of the phenyl rings. For instance, the formyl and hydroxyl groups could direct ortho-C-H functionalization, while the carboxylic acid could direct meta-C-H functionalization on the fluorinated ring. nih.gov The development of catalysts that can selectively activate specific C-H bonds in the presence of multiple directing groups would be a significant advancement.
The introduction of the fluorine atom into the molecule is another area where novel catalytic methods could be impactful. While the target molecule already contains fluorine, future research could explore the late-stage fluorination of related non-fluorinated analogues using recently developed catalytic methods. research-in-germany.orgnih.gov This would provide access to a wider range of fluorinated derivatives with potentially enhanced biological or material properties.
Integration into Automated Synthesis Platforms
The modular nature of the synthesis of this compound and its derivatives makes it an ideal candidate for integration into automated synthesis platforms. illinois.edu These platforms, which combine robotics with artificial intelligence, can rapidly synthesize and screen large libraries of compounds, accelerating the discovery of new molecules with desired properties. youtube.comyoutube.com
An automated workflow could be designed to:
Synthesize a library of analogues: By systematically varying the building blocks used in the Suzuki-Miyaura coupling (e.g., different boronic acids and aryl halides), a diverse library of biphenyl (B1667301) cores could be generated.
Perform parallel derivatization: The platform could then perform a series of chemo- and regioselective reactions on these core structures in a high-throughput manner, modifying the formyl, hydroxyl, and carboxyl groups.
Purify and analyze products: Automated purification and analytical techniques would ensure the quality of the synthesized compounds.
The integration of automated synthesis with high-throughput screening would enable the rapid exploration of the chemical space around this compound, leading to the efficient identification of derivatives with optimized properties for applications in areas such as materials science or medicinal chemistry.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling offer powerful tools for the rational design of novel derivatives of this compound with tailored reactivity and properties. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different functional groups and to understand the mechanisms of potential transformations. nih.gov
Computational screening of virtual libraries of derivatives can help to prioritize synthetic targets. researchgate.net For example, by computationally evaluating the electronic properties of a range of substituted analogues, it would be possible to identify candidates with enhanced catalytic activity, improved binding affinity to a biological target, or specific photophysical properties.
Furthermore, computational studies can aid in the design of new catalysts for the synthesis and derivatization of the target molecule. By modeling the transition states of catalytic cycles, researchers can gain insights into the factors that control catalyst activity and selectivity, leading to the development of more efficient and robust catalytic systems. The interplay between computational design and experimental validation will be crucial for unlocking the full potential of this versatile chemical scaffold.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol, and how can reaction yields be optimized?
- Methodological Answer : A multi-step approach is advised, starting with Suzuki-Miyaura coupling to construct the biphenyl core. Subsequent functionalization via formylation (e.g., Vilsmeier-Haack reaction) and carboxylation (e.g., oxidation of methyl groups) should follow. Catalytic systems (e.g., palladium complexes) and temperature control (60–80°C) are critical for yield optimization. Intermediate purification via column chromatography and recrystallization ensures high purity. Reference synthetic routes for analogous compounds suggest yields >75% under optimized conditions .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use H/C NMR to confirm aromatic protons, fluorophenyl substituents, and formyl/carboxy groups.
- FT-IR : Validate carbonyl (C=O) stretches (~1680–1720 cm) and hydroxyl (carboxylic acid) bands (~2500–3300 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Monitor purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm).
Cross-referencing with computational predictions (e.g., DFT for NMR shifts) enhances accuracy .
Q. What safety protocols should be implemented when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental contamination.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate of this compound?
- Methodological Answer :
- Phase 1 (Lab) : Measure physicochemical properties (log P, solubility, hydrolysis rate) under controlled conditions (pH 4–9, 25–40°C). Use HPLC-UV/MS for degradation product identification.
- Phase 2 (Ecosystem) : Conduct microcosm studies to assess biotic/abiotic transformations in soil/water matrices. Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
- Data Integration : Apply fugacity models to predict environmental distribution .
Q. What experimental frameworks are suitable for resolving contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (cell lines, incubation time, solvent controls).
- Dose-Response Curves : Use Hill slope analysis to validate EC/IC values across independent replicates.
- Mechanistic Studies : Combine knockout cell models and isotopic labeling (e.g., O) to trace metabolic pathways.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
Q. How can computational modeling predict the reactivity of fluorophenyl and formyl groups in catalytic applications?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability.
- Docking Studies : Map binding affinities with enzymatic targets (e.g., kinases) using AutoDock Vina.
Validate predictions experimentally via kinetic assays (e.g., fluorescence quenching for electron transfer studies) .
Methodological Considerations for Data Collection
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with periodic HPLC monitoring. Use Arrhenius equations to extrapolate shelf-life .
- Biological Assays : Employ randomized block designs (e.g., split-plot for dose/time variables) to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
